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Abstract
ELN-441958 is a potent and selective, orally bioavailable, small-molecule competitive

antagonist of the bradykinin B1 receptor. The B1 receptor is a G-protein coupled receptor that

is typically upregulated during chronic inflammation and plays a significant role in mediating

chronic pain. This technical guide provides a comprehensive overview of the pharmacological

profile of ELN-441958, summarizing its binding affinity, in vitro and in vivo potency, selectivity,

and pharmacokinetic properties. Detailed methodologies for the key experiments are provided,

along with visualizations of the relevant signaling pathway and experimental workflows.

Introduction
The bradykinin B1 receptor is a key player in the pathophysiology of chronic pain and

inflammation. Unlike the constitutively expressed B2 receptor, the B1 receptor is induced by

inflammatory cytokines and tissue injury, making it a promising therapeutic target for chronic

inflammatory conditions. ELN-441958, a novel benzamide derivative, has been identified as a

high-affinity antagonist of the primate B1 receptor, exhibiting a favorable pharmacological and

pharmacokinetic profile for potential therapeutic development.
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ELN-441958 functions as a competitive antagonist at the bradykinin B1 receptor. It selectively

binds to the B1 receptor, thereby blocking the binding of its endogenous agonist, des-Arg⁹-

bradykinin. This inhibition prevents the activation of downstream signaling pathways that lead

to the sensation of pain and potentiation of the inflammatory response.

Signaling Pathway of the Bradykinin B1 Receptor
The bradykinin B1 receptor is a G-protein coupled receptor (GPCR) that primarily signals

through the Gαq pathway. Upon agonist binding, Gαq activates phospholipase C (PLC), which

in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3)

and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the

release of intracellular calcium stores. This increase in intracellular calcium, along with the

activation of protein kinase C (PKC) by DAG, mediates the downstream cellular responses

associated with pain and inflammation.
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Caption: Bradykinin B1 Receptor Signaling Pathway.

Quantitative Pharmacological Data
The following tables summarize the key quantitative data for ELN-441958.

Table 1: In Vitro Binding Affinity and Functional Potency
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Parameter Species
Cell
Line/Tissue

Value Reference

Ki (nM) Human

IMR-90 human

fibroblast

membranes

0.26 ± 0.02 [1]

KB (nM) Human IMR-90 cells 0.12 ± 0.02 [1]

KB (nM) Rhesus Monkey - 0.24 ± 0.01 [1]

KB (nM) Rat - 1.5 ± 0.4 [1]

KB (nM) Mouse - 14 ± 4 [1]

Ki: Inhibitor constant, a measure of binding affinity. KB: Antagonist dissociation constant, a

measure of functional potency.

Table 2: Selectivity Profile
Receptor

Selectivity vs.
Human B1 (Ki)

Notes Reference

Bradykinin B2 >10,000-fold

No inhibition of

bradykinin-induced

calcium mobilization

at 10 µM.

[1]

μ-opioid >500-fold
Off-target activity

noted.
[2]

δ-opioid >2000-fold
Off-target activity

noted.
[2]

Table 3: In Vivo Efficacy
Animal Model Species Endpoint ED₅₀ Reference

Carrageenan-

induced thermal

hyperalgesia

Rhesus Monkey

Reversal of

thermal

hyperalgesia

~3 mg/kg (s.c.) [1]
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ED₅₀: The dose that produces 50% of the maximum effect.

Table 4: Pharmacokinetic Parameters

Species Route T½ (h)
Oral
Bioavailability
(%)

Reference

Rat i.v. / p.o. 1.7 57 [3]

Rhesus Monkey i.v. / p.o. 3.9 >100 [3]

T½: Terminal half-life.

Experimental Protocols
The following are representative protocols for the key experiments used to characterize ELN-
441958. These are based on standard methodologies and the available literature.

Radioligand Binding Assay (for Ki determination)
This assay measures the ability of a test compound to displace a radiolabeled ligand from its

receptor.
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Caption: Radioligand Binding Assay Workflow.

Methodology:

Membrane Preparation: IMR-90 human fibroblast cells are cultured and harvested. The cells

are then homogenized in a suitable buffer and centrifuged to pellet the cell membranes. The

membrane pellet is resuspended and stored at -80°C until use.
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Binding Reaction: In a multi-well plate, the cell membranes are incubated with a fixed

concentration of the radioligand, [³H]des-Arg¹⁰-kallidin, and varying concentrations of ELN-
441958. Non-specific binding is determined in the presence of a high concentration of a non-

labeled B1 receptor agonist.

Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which

traps the membranes with the bound radioligand. The filter is then washed to remove any

unbound radioligand.

Detection: The radioactivity retained on the filter is quantified using a liquid scintillation

counter.

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀

value (the concentration of ELN-441958 that inhibits 50% of the specific binding of the

radioligand). The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Calcium Mobilization Assay (for KB determination)
This functional assay measures the ability of an antagonist to block agonist-induced increases

in intracellular calcium.

Methodology:

Cell Culture and Dye Loading: IMR-90 cells are seeded in a multi-well plate and grown to

confluency. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4

AM) for a specified time at 37°C.

Antagonist Pre-incubation: The cells are washed and then pre-incubated with varying

concentrations of ELN-441958 for a defined period.

Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence plate reader.

The B1 receptor agonist, des-Arg¹⁰-kallidin, is added to the wells, and the change in

fluorescence intensity is measured over time.

Data Analysis: The agonist dose-response curves in the presence of different concentrations

of ELN-441958 are constructed. The Schild regression analysis is then used to determine

the KB value of the antagonist.
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Carrageenan-Induced Thermal Hyperalgesia in Rhesus
Monkeys (for in vivo efficacy)
This in vivo model assesses the analgesic effect of a compound on inflammatory pain.

Methodology:

Acclimatization and Baseline Measurement: Rhesus monkeys are acclimatized to the testing

procedure. Baseline tail-withdrawal latencies in response to a thermal stimulus (e.g., radiant

heat or warm water bath) are determined.

Induction of Hyperalgesia: A solution of carrageenan is injected subcutaneously into the tail

to induce a local inflammatory response and thermal hyperalgesia.

Drug Administration: ELN-441958 or vehicle is administered (e.g., subcutaneously) at

various doses.

Assessment of Analgesia: At different time points after drug administration, the tail-

withdrawal latencies are re-measured. An increase in the withdrawal latency indicates an

analgesic effect.

Data Analysis: The data are analyzed to determine the dose-dependent effect of ELN-
441958 on reversing thermal hyperalgesia, and the ED₅₀ is calculated.

Clinical Development Status
A thorough search of publicly available clinical trial registries and literature did not yield any

information on clinical trials conducted with ELN-441958. This suggests that the compound

may not have progressed to the clinical development stage.

Conclusion
ELN-441958 is a potent and selective bradykinin B1 receptor antagonist with high affinity for

the primate receptor. It demonstrates excellent oral bioavailability and in vivo efficacy in a

primate model of inflammatory pain. The significant species difference in potency, with much

higher activity in primates compared to rodents, highlights the importance of using appropriate

animal models in the preclinical evaluation of B1 receptor antagonists. While the preclinical
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profile of ELN-441958 is promising, there is no publicly available information on its clinical

development. This comprehensive pharmacological profile serves as a valuable resource for

researchers in the fields of pain, inflammation, and GPCR drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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